molecular formula C11H13BrN2O2 B1376206 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone CAS No. 1316221-41-6

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone

Cat. No.: B1376206
CAS No.: 1316221-41-6
M. Wt: 285.14 g/mol
InChI Key: FZONIGROQZEXBZ-UHFFFAOYSA-N
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Description

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone is a specialized chemical reagent featuring a bromopyridine moiety coupled with a morpholinoethanone functional group, creating a versatile building block for pharmaceutical research and development. This compound exhibits particular value in medicinal chemistry as a multifunctional synthetic intermediate, with its 6-bromopyridin-2-yl group serving as an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, enabling efficient carbon-carbon bond formation for structure-activity relationship studies . The embedded morpholine ring contributes valuable physicochemical properties including improved solubility and metabolic stability, while the electron-deficient pyridine core allows for targeted molecular interactions in biological systems. Researchers utilize this compound primarily in the synthesis of potential kinase inhibitors, CNS-targeting molecules, and other biologically active compounds where the bromopyridine moiety acts as a privileged scaffold for protein-ligand interactions. The molecular architecture of this compound enables scaffold diversification and structure-activity relationship optimization through strategic functionalization at both the bromine position and the carbonyl center. Strictly for research use only, this compound is intended for qualified laboratory professionals conducting chemical biology, medicinal chemistry, and drug discovery research – not for diagnostic, therapeutic, or personal applications. Appropriate personal protective equipment and proper handling procedures should always be followed when working with this synthetic intermediate.

Properties

IUPAC Name

1-[2-(6-bromopyridin-2-yl)morpholin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-8(15)14-5-6-16-10(7-14)9-3-2-4-11(12)13-9/h2-4,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZONIGROQZEXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217705
Record name Ethanone, 1-[2-(6-bromo-2-pyridinyl)-4-morpholinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316221-41-6
Record name Ethanone, 1-[2-(6-bromo-2-pyridinyl)-4-morpholinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316221-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2-(6-bromo-2-pyridinyl)-4-morpholinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation from 2,6-Dibromopyridine via Lithiation and Nucleophilic Addition

One robust method involves the lithiation of 2,6-dibromopyridine followed by reaction with a morpholine-derived acylating agent:

Step Reagents and Conditions Description and Outcome
1. Lithiation 2,6-Dibromopyridine dissolved in dry tetrahydrofuran (THF), cooled to -78 °C; n-butyllithium (2.5 M in hexane) added dropwise under inert atmosphere Formation of lithio intermediate at low temperature to selectively deprotonate and activate the pyridine ring for nucleophilic substitution
2. Nucleophilic Acylation Addition of 2,2,2-trifluoro-1-morpholinoethanone in THF at -78 °C; stirring for 1 hour The lithio intermediate attacks the carbonyl carbon of the morpholino ethanone derivative, forming the desired ketone linkage
3. Workup and Purification Quenching with ice-cold water; extraction with diethyl ether; washing with brine; drying over sodium sulfate; concentration under reduced pressure; purification by silica gel chromatography (18% ethyl acetate in hexane) Isolation of this compound as a purified product with yields around 65%

This method ensures high regioselectivity and good yield by controlling temperature and stoichiometry carefully.

Morpholine Substitution Followed by Acetylation

An alternative approach involves:

  • Starting with 6-bromopyridin-2-yl substituted morpholine,
  • Subsequent acetylation of the morpholine nitrogen to install the ethanone group.
Step Reagents and Conditions Description and Outcome
1. Nucleophilic Substitution Reaction of 6-bromopyridin-2-yl chloride or bromide with morpholine in a polar solvent under alkaline conditions Formation of 2-(6-bromopyridin-2-yl)morpholine intermediate
2. Acetylation Treatment of the morpholine intermediate with acetyl chloride or acetic anhydride under controlled temperature Introduction of the ethanone group on the morpholine nitrogen, yielding the target compound
3. Purification Extraction, washing, drying, and chromatographic purification Pure this compound obtained

This method is adaptable and allows for variation in reaction conditions to optimize yield and purity.

Use of Protective Groups and Subsequent Deprotection

In some synthetic routes, protecting groups such as tetrahydropyranyl ethers are used to protect hydroxyl intermediates during multi-step synthesis, followed by acid-catalyzed deprotection:

  • Protection of hydroxyl groups to prevent side reactions,
  • Subsequent nucleophilic substitution and acylation,
  • Acidic workup to remove protecting groups and isolate the final product.

This approach is detailed in patent literature describing similar pyridine-morpholine derivatives.

Analytical and Characterization Techniques

Throughout the preparation, the following techniques are employed to monitor reaction progress and confirm product identity:

Technique Purpose
Thin-Layer Chromatography (TLC) Monitoring reaction completion and purity
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment
Mass Spectrometry (MS) Molecular weight confirmation and detection of impurities
Column Chromatography Purification of crude reaction mixtures

These methods ensure the final compound meets desired specifications for research applications.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 2,6-Dibromopyridine or 6-bromopyridin-2-yl derivatives High purity required
Solvent Tetrahydrofuran (THF), toluene, isopropanol Dry solvents preferred
Temperature -78 °C for lithiation; room temperature for substitution and acetylation Low temperature critical for selectivity
Reagents n-Butyllithium, morpholine, acetyl chloride or acetic anhydride Stoichiometry optimized to minimize side reactions
Reaction Time 1–5 hours depending on step Monitored by TLC
Yield Approximately 60–70% Depends on purification efficiency

Research Findings and Optimization Notes

  • The use of low temperatures (-78 °C) during lithiation prevents side reactions and improves regioselectivity.
  • Polar aprotic solvents like THF facilitate lithiation and nucleophilic addition steps.
  • Acidic workup and neutralization steps are critical to isolate the product without decomposition.
  • Purification by silica gel chromatography using ethyl acetate/hexane mixtures balances polarity for optimal separation.
  • Alternative palladium-catalyzed cross-coupling methods have been explored for related pyridine derivatives but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of the bromopyridine moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Reduction Products: The primary alcohol derivative of the ethanone group.

    Oxidation Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone exerts its effects is primarily through its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone 6-bromopyridin-2-yl, morpholino, ethanone Not explicitly provided Inferred ~300–350 Potential intermediate for drug synthesis
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone 6-bromopyridin-3-yl, trifluoroethanone C₇H₃BrF₃NO 254.00 Research chemical for medicinal chemistry
1-(4-Morpholinophenyl)ethanone 4-morpholinophenyl, ethanone C₁₂H₁₅NO₂ 205.26 Precursor for pyrimidine synthesis
1-(2-Bromopyridin-4-yl)ethanone 2-bromopyridin-4-yl, ethanone C₇H₆BrNO 200.04 Intermediate in coordination chemistry
2-(Morpholin-4-yl)-1-(4-nitrophenyl)ethanone 4-nitrophenyl, morpholino, ethanone C₁₂H₁₄N₂O₄ 262.26 Antimicrobial agent precursor

Key Observations:

Substituent Position and Reactivity: Bromine placement on the pyridine ring (e.g., 2-, 3-, or 4-position) significantly impacts reactivity. For example, 1-(6-bromopyridin-2-yl)ethanone undergoes carbene formation under thermal stress , while 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone is used in coupling reactions for drug intermediates . Morpholino groups enhance solubility and stability, as seen in 1-(4-morpholinophenyl)ethanone, which is used to synthesize pyrimidines with antimicrobial activity .

Functional Group Effects: Trifluoroacetyl groups (e.g., in 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone) increase electrophilicity, facilitating nucleophilic substitutions . Nitro groups (e.g., in 2-(Morpholin-4-yl)-1-(4-nitrophenyl)ethanone) improve antimicrobial activity but may reduce metabolic stability .

Key Observations:

  • Thermal Decomposition : Triazolopyridine derivatives decompose to form carbene intermediates, enabling cyclopropanation .
  • Cross-Coupling: Copper-catalyzed reactions (e.g., Ullmann-type) attach heterocycles to bromopyridines, as seen in 1-(6-(3,5-Dimethylpyrazol-1-yl)pyridin-2-yl)ethanone synthesis .
  • Morpholine Incorporation: Morpholino groups are often introduced via nucleophilic substitution or condensation under basic conditions .

Biological Activity

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyridine moiety attached to a morpholine group via an ethanone linker. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds bearing bromopyridine structures exhibit significant antimicrobial properties. For instance, similar derivatives have shown activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) often reported below 20 µM . The presence of the bromine atom is believed to enhance the lipophilicity and bioactivity of the compound.

Table 1: Antimicrobial Activity of Similar Compounds

CompoundTarget PathogenMIC (µM)
1-(6-Bromopyridin-2-yl)ethanoneMycobacterium tuberculosis<20
1-(6-Chloro-pyridin-2-yl)ethanoneE. coli4.8
1-(4-Nitro-pyridin-2-yl)ethanoneStaphylococcus aureus5.0

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies on various cancer cell lines have demonstrated that derivatives with similar structures can inhibit cell proliferation effectively. For example, certain analogs showed IC50 values less than 10 µM against cancer cell lines, indicating promising anticancer activity .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
1-(6-Bromopyridin-2-yl)ethanoneHepG2<10
1-(4-Nitro-pyridin-2-yl)ethanoneA431<5
1-(3-Chloro-pyridin-2-yl)ethanoneMCF7<15

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
  • Receptor Modulation : It could act as a modulator of various receptors, influencing signaling pathways crucial for cancer progression and microbial resistance.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the bromopyridine or morpholine moieties significantly affect the biological activity. Substitutions at specific positions on the pyridine ring can enhance potency against microbial and cancerous cells.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Bromine at position 6Increased lipophilicity and activity
Nitro group substitutionEnhanced antimicrobial properties
Morpholine ring variationAltered binding affinity

Case Studies

A high-throughput screening study identified several bromopyridine derivatives with promising activity against Mycobacterium tuberculosis. Among these, compounds structurally similar to this compound exhibited MIC values below 10 µM, suggesting their potential as lead compounds in drug development .

In another study focusing on anticancer properties, a series of morpholine derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications leading to increased steric hindrance around the morpholine ring improved cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone, and how can reaction efficiency be monitored?

  • Methodology : Multi-step synthesis typically involves bromination of pyridine derivatives followed by coupling with morpholine-containing intermediates. For example, bromination of a pyridin-2-yl ethanone precursor under controlled conditions (e.g., using acetic acid or dichloromethane at 0–25°C) ensures regioselectivity at the 6-position . Subsequent nucleophilic substitution with morpholine derivatives is performed in ethanol or DMF under reflux, often requiring 4–6 hours for completion .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and confirming product identity. High-performance liquid chromatography (HPLC) can assess purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Assigns protons and carbons in the pyridine and morpholine rings. For example, the ethanone carbonyl signal typically appears at ~200 ppm in 13C NMR .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 283.16) .
  • IR Spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Approach : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., MTT). For instance, derivatives with morpholino groups have shown IC50 values in the micromolar range against neuroinflammatory pathways .
  • Controls : Compare with structurally related compounds lacking the bromopyridine or morpholino moieties to isolate functional group contributions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the morpholino group in coupling reactions?

  • Analysis : The morpholino nitrogen acts as a nucleophile in SN2 reactions with brominated intermediates. Computational studies (DFT) suggest steric hindrance from the morpholine oxygen influences reaction rates. Kinetic studies in ethanol show second-order dependence on morpholine concentration .
  • Contradictions : Some reports indicate lower yields when morpholine is replaced with piperidine, highlighting the role of oxygen in stabilizing transition states .

Q. How does the bromopyridine moiety influence binding affinity in enzyme inhibition studies?

  • Structure-Activity Relationship (SAR) : The 6-bromo group enhances hydrophobic interactions with enzyme pockets (e.g., kynurenine 3-monooxygenase). Comparative studies with fluorinated analogs (e.g., 1-(2-fluoro-6-bromopyridin-4-yl)ethanone) show reduced potency, suggesting bromine’s electronegativity and van der Waals radius are critical .
  • Experimental Validation : Molecular docking simulations (AutoDock Vina) and isothermal titration calorimetry (ITC) quantify binding energies .

Q. How can contradictory data on thermal stability be resolved?

  • Case Study : reports decomposition at 100°C under high pressure (1.7 atm), yielding pyridylcarbene intermediates. In contrast, differential scanning calorimetry (DSC) in indicates stability up to 150°C in inert atmospheres.
  • Resolution : Conduct controlled thermogravimetric analysis (TGA) under varying pressures and atmospheres. Reproduce decomposition pathways using high-pressure reactors to validate competing mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone
Reactant of Route 2
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1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone

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